![molecular formula C10H8N4O2S B215272 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine](/img/structure/B215272.png)
3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in cell growth, proliferation, and survival. The synthesis method of this compound is complex and requires specialized equipment and expertise.
Wirkmechanismus
The mechanism of action of 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine involves the inhibition of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway. Inhibition of CK2 activity by 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine are primarily related to its inhibition of protein kinase CK2. Inhibition of CK2 activity by the compound has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. The compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine has been shown to have antiviral activity against several viruses, including HIV-1 and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine in lab experiments include its potent inhibition of protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. The compound has also been shown to have potential therapeutic applications in cancer and neurodegenerative diseases. However, the synthesis of the compound is complex and requires specialized equipment and expertise, which may limit its availability and use in some labs. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine. One direction is to further elucidate the mechanism of action of the compound and its effects on various signaling pathways and cellular processes. Another direction is to investigate the potential therapeutic applications of the compound in other diseases, such as viral infections and autoimmune disorders. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could increase its availability for research and potential clinical use.
Synthesemethoden
The synthesis of 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine involves multiple steps and requires specialized equipment and expertise. The first step involves the synthesis of 5-nitropyridin-2-thiol, which is then reacted with 3-amino-2-chloropyridine in the presence of a base to form the desired compound. The final product is then purified using column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The compound has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. Inhibition of CK2 activity by 3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Eigenschaften
Produktname |
3-Amino-2-({5-nitropyridin-2-yl}thio)pyridine |
---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
2-(5-nitropyridin-2-yl)sulfanylpyridin-3-amine |
InChI |
InChI=1S/C10H8N4O2S/c11-8-2-1-5-12-10(8)17-9-4-3-7(6-13-9)14(15)16/h1-6H,11H2 |
InChI-Schlüssel |
JVOKFXMOTGUTFQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=C(C=C2)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=NC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.